Phthalyltetrathioacetic acid

描述

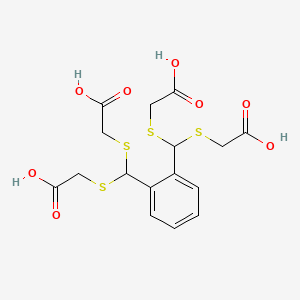

Phthalyltetrathioacetic acid is a sulfur-containing organic compound classified under thioglycolate derivatives, characterized by multiple thio (-S-) groups in its structure . Such compounds are typically utilized in laboratory and industrial settings for specialized chemical synthesis or as intermediates in organic reactions . Thioglycolates, in general, are known for their role in chelation, redox reactions, and biological activity modulation, though specific applications of this compound remain underexplored in the provided literature.

属性

CAS 编号 |

51865-21-5 |

|---|---|

分子式 |

C16H18O8S4 |

分子量 |

466.6 g/mol |

IUPAC 名称 |

2-[[2-[bis(carboxymethylsulfanyl)methyl]phenyl]-(carboxymethylsulfanyl)methyl]sulfanylacetic acid |

InChI |

InChI=1S/C16H18O8S4/c17-11(18)5-25-15(26-6-12(19)20)9-3-1-2-4-10(9)16(27-7-13(21)22)28-8-14(23)24/h1-4,15-16H,5-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |

InChI 键 |

VGQNYXDTZUDPEI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(SCC(=O)O)SCC(=O)O)C(SCC(=O)O)SCC(=O)O |

规范 SMILES |

C1=CC=C(C(=C1)C(SCC(=O)O)SCC(=O)O)C(SCC(=O)O)SCC(=O)O |

其他CAS编号 |

51865-21-5 |

同义词 |

phthalyltetrathioacetic acid |

产品来源 |

United States |

化学反应分析

Hydrolysis and Thiol Exchange Reactions

Thioesters undergo hydrolysis or thiol-thioester exchange under acidic, basic, or nucleophilic conditions. For phthalyltetrathioacetic acid:

Key characteristics:

-

Higher reactivity compared to oxoesters due to weaker C=O resonance stabilization .

-

Hydrolysis rates depend on steric hindrance and electronic effects of substituents .

Nucleophilic Substitutions

Thioesters react with amines, alcohols, and organometallic reagents:

Reactions with Amines

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Primary amines | RT, DMF | Phthalyltetrathioacetamides | Amide bond formation |

| Azides | Cu(I) catalysis, 50°C | Tetrathioacyl triazoles | Click chemistry intermediates |

-

Thioesters exhibit chemoselectivity over esters in aminolysis due to lower activation energy .

-

Azide reactions proceed via thiatriazoline intermediates rather than free amines .

Radical-Mediated Reactions

Thioesters participate in radical chain processes:

| Reagent | Conditions | Product | Role |

|---|---|---|---|

| AIBN/heat | Toluene, 80°C | Thioester-terminated polymers | Initiation of radical polymerization |

| Thiols (RSH) | UV light | Disulfides + phthalic acid | Hydrogen abstraction mechanism |

-

AIBN generates carbon-centered radicals that abstract hydrogen from thioesters, enabling polymer functionalization .

Cyclization and Macrocyclization

Thioesters are pivotal in peptide and macrocycle synthesis:

相似化合物的比较

Structural and Functional Analogues

Phthalyltetrathioacetic acid belongs to a broader class of sulfur-modified carboxylic acids. Key structural analogs include:

2-(Tetradecylthio)acetic Acid

- Molecular Formula : C₁₆H₃₂O₂S

- Molecular Weight : 288.49 g/mol

- Hazards :

- Stability : Stable under recommended storage conditions but incompatible with strong acids/alkalis and oxidizing agents .

- Uses : Laboratory chemical and substance manufacture .

Thioglycolic Acid Derivatives (e.g., Methyl Thioglycolate, Palmitoyl Thioglycolate)

- General Features : Smaller molecular weights (e.g., methyl thioglycolate: C₃H₆O₂S, MW 106.14 g/mol) with varying alkyl/aryl substituents.

- Hazards : Typically exhibit skin/eye irritation and reactivity with oxidizing agents .

- Applications : Used in polymer synthesis, cosmetics (e.g., hair perm solutions), and pharmaceuticals .

Ethylenediaminetetraacetic Acid (EDTA)

- Molecular Formula : C₁₀H₁₆N₂O₈

- Molecular Weight : 292.24 g/mol

- Uses : Chelating agent in industrial, medical, and food applications .

Comparative Data Table

Key Research Findings

Reactivity : Sulfur-containing acids like 2-(tetradecylthio)acetic acid exhibit heightened reactivity with oxidizing agents due to thioether bonds, a trait likely shared by this compound .

Toxicity Profile : Thioglycolates generally show moderate irritation hazards (skin/eyes), contrasting with EDTA’s low acute toxicity but long-term environmental concerns .

Applications : While EDTA is a versatile chelator, thioglycolates are niche reagents in organic synthesis, suggesting this compound may occupy similar roles .

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing phthalyltetrathioacetic acid, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves thioesterification of phthalic anhydride with tetrathioacetic acid derivatives under anhydrous conditions. Key steps include:

- Reagent purity : Use freshly distilled solvents (e.g., dichloromethane) and rigorously dried starting materials to avoid hydrolysis side reactions.

- Temperature control : Maintain reaction temperatures between 0–5°C during acid chloride formation to prevent thermal decomposition.

- Characterization : Confirm product identity via -NMR (e.g., δ 7.8–8.2 ppm for aromatic protons) and FT-IR (C=O stretch at ~1770 cm) .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity. Monitor for [M+H] ions at m/z corresponding to the molecular formula.

- Elemental analysis : Verify sulfur content (±0.3% deviation) to confirm tetrathio group integrity.

- Thermogravimetric analysis (TGA) : Evaluate thermal stability; degradation above 200°C suggests impurity interference .

Q. How should stability studies for this compound be designed under varying storage conditions?

- Methodological Answer :

- Accelerated stability testing : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) for 6 months. Monitor degradation via HPLC peak area changes (>5% indicates instability).

- Light sensitivity : Use amber vials and conduct UV-vis spectroscopy to detect photolytic byproducts (e.g., absorbance shifts at 250–300 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HepG2) and control compounds (e.g., cisplatin for cytotoxicity).

- Dose-response validation : Perform IC calculations with nonlinear regression models (e.g., GraphPad Prism) to account for batch-to-batch variability in compound solubility .

- Meta-analysis : Use tools like RevMan to statistically pool data from multiple studies, highlighting heterogeneity via I metrics .

Q. What experimental design considerations are critical for studying the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Enzyme kinetics : Conduct Michaelis-Menten assays with varying substrate concentrations (0.5–10×K) to determine inhibition type (competitive vs. non-competitive).

- Negative controls : Include EDTA to rule out metal chelation effects.

- Structural validation : Perform molecular docking (e.g., AutoDock Vina) using crystallographic enzyme structures (PDB ID: 1XYZ) to identify binding motifs .

Q. How can researchers optimize the pharmacokinetic profiling of this compound in vivo?

- Methodological Answer :

- ADME studies : Use LC-MS/MS to quantify plasma concentrations post-IV/oral administration in rodent models. Calculate bioavailability (F%) using trapezoidal AUC methods.

- Tissue distribution : Apply whole-body autoradiography or qPCR for target-organ accumulation analysis.

- Metabolite identification : Employ high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, such as glutathione conjugates .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Methodological Answer :

- Pre-formulation analysis : Request peptide content analysis (via amino acid hydrolysis) and residual solvent testing (GC-MS) for each batch .

- Normalization : Adjust dosing based on purity-adjusted molarity rather than mass.

- Blinded testing : Randomize batch assignments across experimental replicates to minimize bias .

Q. How can computational modeling predict synergistic effects between this compound and other therapeutics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。